tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate
Description
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-14-15(2)18(21-19(23)24-20(4,5)6)13-22(16(14)3)12-17-10-8-7-9-11-17/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
InChI Key |
QBFXTPLFVTYROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CN(C1C)CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
- Alkylation or reductive amination reactions construct the 1-benzyl-4,5,6-trimethylpiperidine scaffold. For example, benzylamine derivatives react with ketones or aldehydes under acidic or basic conditions to form the ring.
- Methyl groups are introduced via alkylation using methyl halides or through catalytic hydrogenation of pre-functionalized intermediates.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperidine formation | Benzylamine, ketone, NaBH₃CN, MeOH, 25 °C, 12 hr | 65–75 | |
| Boc protection | Boc₂O, Et₃N, DCM, 0 °C → 25 °C, 6 hr | 85–90 |
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility:
- Continuous Flow Reactors : Enable precise temperature control (80–100 °C) and reduce reaction times compared to batch processes.
- Catalyst Optimization : p-Toluenesulfonic acid (pTSA) is employed to accelerate ring-forming steps, achieving >90% conversion.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures ≥98% purity.
Characterization and Quality Control
The final product is validated using:
- Nuclear Magnetic Resonance (NMR) : Confirms substitution pattern and Boc group integration.
- ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 2.10–2.30 (m, 3H, piperidine CH₃), 3.50 (s, 2H, N-CH₂-C₆H₅).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 332.5 ([M+H]⁺) aligns with the theoretical molecular weight.
Comparative Analysis of Structural Analogs
Modifications in methyl group positions significantly impact synthetic complexity and yield:
Table 2: Synthesis Challenges in Piperidine Derivatives
| Compound Substituents | Key Synthetic Hurdles | Yield Range (%) |
|---|---|---|
| 1-benzyl-2,4,5-trimethyl | Steric hindrance during Boc protection | 70–80 |
| 1-benzyl-4,5,6-trimethyl | Competitive N-alkylation side reactions | 65–75 |
| 1-benzyl-2,4,6-trimethyl | Improved regioselectivity with catalysts | 80–85 |
Research Advancements
Recent studies highlight:
- Microwave-Assisted Synthesis : Reduces reaction time for piperidine formation from 12 hours to 2 hours.
- Green Chemistry Approaches : Use of biodegradable solvents (e.g., cyclopentyl methyl ether) minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
tert-Butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate" with structurally related carbamate-protected piperidine and bicyclic derivatives, focusing on substitution patterns, stereochemistry, and functional group variations. Data is derived from PharmaBlock Sciences’ catalog entries (–8), which list diverse analogs with validated CAS numbers and stereochemical configurations.
Substitution Patterns on the Piperidine Ring
- Methyl-Substituted Analogs: tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4): Features a cis-configuration of methyl groups at the 3- and 4-positions, contrasting with the target compound’s 4,5,6-trimethyl substitution. tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5): Combines methyl and Boc groups in a trans-configuration, offering a less crowded piperidine ring compared to the target compound’s trisubstituted system .
- Fluorinated Analogs: tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): Incorporates a fluorine atom at the 3-position, which may improve metabolic stability and bioavailability relative to methyl groups in the target compound . tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6): Introduces both fluorine and amino groups, enabling dual functionalization for targeted drug design .
Bicyclic and Hydroxy-Substituted Analogs
- Hydroxy-Substituted Cyclopentanes :
Stereochemical Variations
- tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1) vs. tert-butyl trans-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-26-3): These diastereomers highlight the critical role of stereochemistry in pharmacological activity, with the cis-isomer likely exhibiting distinct solubility and target engagement compared to the trans-isomer .
Notes on Evidence Utilization
- Data Sources : All referenced compounds are commercially available building blocks, indicating their relevance in industrial drug discovery pipelines .
- Software Context : While –2 discuss crystallography tools (SHELX, ORTEP), they are unrelated to the chemical comparisons and thus excluded from this analysis.
Biological Activity
tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate, with the CAS number 1315365-57-1, is a carbamate derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of piperidine derivatives known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
- Molecular Formula : C20H32N2O2
- Molecular Weight : 332.48 g/mol
- IUPAC Name : tert-butyl (1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial and potentially neuroprotective effects. The following sections delve into specific studies and findings related to this compound.
Antibacterial Activity
A significant area of research has focused on the antibacterial properties of carbamate derivatives. A study synthesized various tert-butyl carbamate derivatives and evaluated their antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed promising antibacterial effects with minimal toxicity.
| Compound | Activity Against E. coli | Activity Against S. aureus | Toxicity Level |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of piperidine derivatives. Studies suggest that compounds with structural similarities to this compound may exhibit neuroprotective effects in models of neurodegenerative diseases. While specific data on this compound is limited, related compounds have shown the ability to mitigate oxidative stress and neuronal apoptosis.
Case Studies
-
Case Study on Antibacterial Efficacy :
- Researchers synthesized a series of piperidine-based carbamates and tested their efficacy against multidrug-resistant bacterial strains. The study found that certain modifications in the piperidine ring enhanced antibacterial activity significantly.
-
Neuroprotection in Animal Models :
- In a study evaluating neuroprotective agents in mice subjected to induced oxidative stress, related piperidine derivatives demonstrated a reduction in markers of neuronal damage. This suggests potential for similar effects in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
